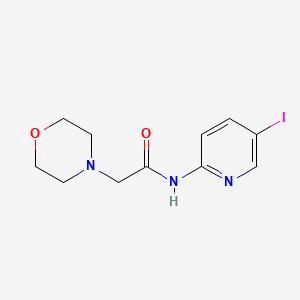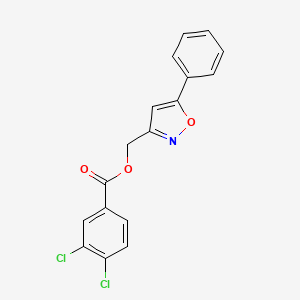
methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
Descripción general
Descripción
Methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a tetrahydropyrazine ring, and a carbimidothioate moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydropyrazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Addition of the Carbimidothioate Moiety: This step often involves the reaction of the intermediate with thiocyanate compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound’s potential therapeutic applications are explored in medicinal chemistry, particularly for its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-cyano-4-(4-hydroxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
- Methyl N-cyano-4-(4-chlorophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
- Methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
Uniqueness
Methyl N-cyano-4-(4-methoxyphenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.
Propiedades
IUPAC Name |
methyl N-cyano-4-(4-methoxyphenyl)piperazine-1-carboximidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-19-13-5-3-12(4-6-13)17-7-9-18(10-8-17)14(20-2)16-11-15/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCRMQWRCQBCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=NC#N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168145 | |
| Record name | Methyl N-cyano-4-(4-methoxyphenyl)-1-piperazinecarboximidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343375-67-7 | |
| Record name | Methyl N-cyano-4-(4-methoxyphenyl)-1-piperazinecarboximidothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343375-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-cyano-4-(4-methoxyphenyl)-1-piperazinecarboximidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-[2-(2-cyano-3-nitrilo-1-propenyl)-1H-pyrrol-1-yl]-3,3-dimethylbutanoate](/img/structure/B3130459.png)

![4-[4-(trifluoromethoxy)phenyl]-2-[4-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3130470.png)
![4-Methoxyphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B3130475.png)
![2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3130477.png)
![4-fluorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B3130493.png)

![Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3130517.png)
![methyl 2-[3-(2-chlorobenzyl)-5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B3130523.png)
![methyl N-cyano-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarbimidothioate](/img/structure/B3130527.png)
![4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3130537.png)
![N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B3130544.png)
